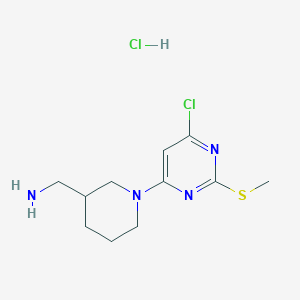
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro and methylthio group, a piperidine ring, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under conditions that facilitate the formation of the pyrimidine ring with the desired substitutions (chloro and methylthio groups).
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring through a series of reactions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the piperidine ring, depending on the reagents and conditions used.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrimidine or piperidine rings.
Substitution Products: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound may be used to study the effects of specific structural modifications on biological activity, particularly in the context of drug design and development.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Propiedades
Fórmula molecular |
C11H18Cl2N4S |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17ClN4S.ClH/c1-17-11-14-9(12)5-10(15-11)16-4-2-3-8(6-13)7-16;/h5,8H,2-4,6-7,13H2,1H3;1H |
Clave InChI |
GVRCNFIHDYHPJB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)

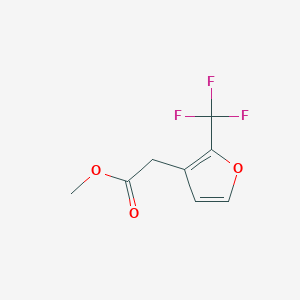
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11805363.png)
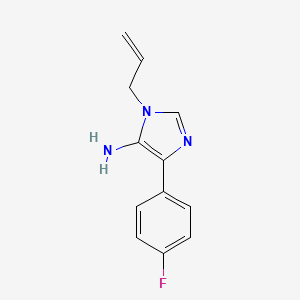

![3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11805384.png)
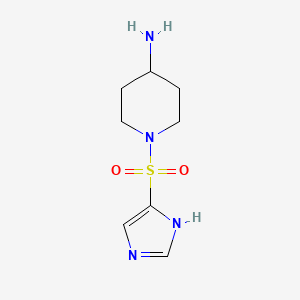
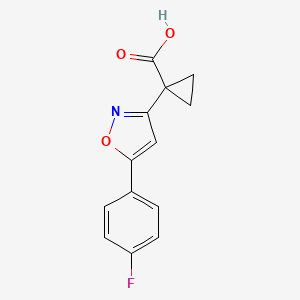

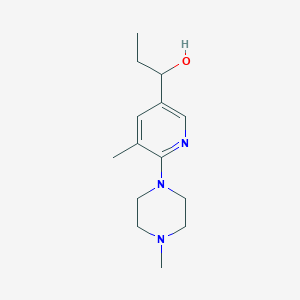
![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)


